molecular formula C16H15N3O B11854580 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one

Cat. No.: B11854580
M. Wt: 265.31 g/mol
InChI Key: JTWANDDTDFGVQJ-UHFFFAOYSA-N
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Description

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.

    Introduction of the Pyridin-2-ylamino Group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the isoquinoline ring or the pyridin-2-ylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for compounds like 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. Pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, used as a building block in organic synthesis.

    Quinoline: Structurally similar, with applications in antimalarial drugs.

    Pyridine Derivatives: Compounds with similar pyridine rings, used in various chemical and pharmaceutical applications.

Uniqueness

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline or pyridine derivatives.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5,8-dimethyl-6-(pyridin-2-ylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H15N3O/c1-10-9-13(19-14-5-3-4-7-17-14)11(2)12-6-8-18-16(20)15(10)12/h3-9H,1-2H3,(H,17,19)(H,18,20)

InChI Key

JTWANDDTDFGVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)NC=C2)C)NC3=CC=CC=N3

Origin of Product

United States

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